3-Amino-5-cyclopropoxyisonicotinonitrile
Description
3-Amino-5-cyclopropoxyisonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with an amino group (-NH₂), a cyclopropoxy ether (-O-C₃H₅), and a nitrile (-CN) group. Its molecular formula is C₉H₁₀N₃O, with a molecular weight of 176.20 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-amino-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-3-7-8(11)4-12-5-9(7)13-6-1-2-6/h4-6H,1-2,11H2 |
InChI Key |
WXSXCFZGRRKQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropoxyisonicotinonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyclopropoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-cyclopropoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-5-cyclopropoxyisonicotinonitrile can be contextualized by comparing it to analogous compounds, including those from the provided evidence. Below is a detailed analysis:
Structural and Functional Group Comparison
Key Observations :
- Electronic Effects: The nitro (-NO₂) group in 6-amino-5-nitropicolinonitrile is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions compared to the electron-donating cyclopropoxy group in the target compound .
- Core Structure: The isoindoline-dione core in 5-amino-2-cyclopropylisoindoline-1,3-dione confers rigidity and hydrogen-bonding capacity, contrasting with the planar pyridine ring in the target compound.
Key Observations :
- Toxicity: The nitro group in 6-amino-5-nitropicolinonitrile likely contributes to its higher hazard profile (H315-H319-H335) compared to the target compound, which lacks strongly oxidizing or acidic groups .
- Handling: Both the target compound and 5-amino-2-cyclopropylisoindoline-1,3-dione require stringent medical consultation after exposure, though the latter’s dione moiety may pose additional risks of irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
